![molecular formula C18H23FN4O B2363420 6-{[4-(2-fluorophenyl)piperazino]methyl}-2-isopropyl-4(3H)-pyrimidinone CAS No. 1285873-82-6](/img/structure/B2363420.png)
6-{[4-(2-fluorophenyl)piperazino]methyl}-2-isopropyl-4(3H)-pyrimidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-{[4-(2-fluorophenyl)piperazino]methyl}-2-isopropyl-4(3H)-pyrimidinone is a chemical compound that belongs to the class of pyrimidinones. It is also known by its chemical name, TAK-659. This compound has been the subject of scientific research due to its potential applications in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 6-{[4-(2-fluorophenyl)piperazino]methyl}-2-isopropyl-4(3H)-pyrimidinone involves the inhibition of various kinases, including BTK, FLT3, and JAK3. This inhibition leads to the inhibition of various cellular processes, including cell proliferation, differentiation, and survival. The inhibition of these processes has potential therapeutic applications in the treatment of various diseases, including cancer, autoimmune diseases, and inflammatory diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, it has been found to have inhibitory effects on various kinases, including BTK, FLT3, and JAK3. These kinases are involved in the regulation of various cellular processes, including cell proliferation, differentiation, and survival. Therefore, the inhibition of these kinases by this compound has potential therapeutic applications in the treatment of various diseases, including cancer, autoimmune diseases, and inflammatory diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 6-{[4-(2-fluorophenyl)piperazino]methyl}-2-isopropyl-4(3H)-pyrimidinone in lab experiments include its potential therapeutic applications in the treatment of various diseases, including cancer, autoimmune diseases, and inflammatory diseases. Its inhibitory effects on various kinases, including BTK, FLT3, and JAK3, make it a promising candidate for further research. However, the limitations of using this compound in lab experiments include its potential toxicity and lack of selectivity towards specific kinases. Further research is needed to determine the optimal dosage and administration of this compound in order to minimize its potential toxicity.
Future Directions
The future directions for research on 6-{[4-(2-fluorophenyl)piperazino]methyl}-2-isopropyl-4(3H)-pyrimidinone include the optimization of its synthesis method, the determination of its optimal dosage and administration, and the identification of its specific targets and mechanisms of action. Further research is also needed to determine its potential applications in the treatment of specific diseases, including cancer, autoimmune diseases, and inflammatory diseases. The development of selective inhibitors of specific kinases may also lead to the development of more effective and targeted therapies for these diseases.
Synthesis Methods
The synthesis of 6-{[4-(2-fluorophenyl)piperazino]methyl}-2-isopropyl-4(3H)-pyrimidinone involves several steps. The first step is the reaction of 2-methyl-4,6-dioxo-1,2,3,4-tetrahydropyrimidine with 1-bromo-2-fluorobenzene to form 2-(2-fluorophenyl)-6-methyl-4-oxo-1,2,3,4-tetrahydropyrimidine. This intermediate is then reacted with piperazine to form 6-{[4-(2-fluorophenyl)piperazino]methyl}-2-methyl-4-oxo-1,2,3,4-tetrahydropyrimidine. The final step involves the isopropylation of the nitrogen atom of the piperazine ring using isopropyl iodide to form this compound.
Scientific Research Applications
6-{[4-(2-fluorophenyl)piperazino]methyl}-2-isopropyl-4(3H)-pyrimidinone has been the subject of scientific research due to its potential applications in the treatment of various diseases. It has been found to have inhibitory effects on various kinases, including BTK, FLT3, and JAK3. These kinases are involved in the regulation of various cellular processes, including cell proliferation, differentiation, and survival. Therefore, the inhibition of these kinases by this compound has potential therapeutic applications in the treatment of various diseases, including cancer, autoimmune diseases, and inflammatory diseases.
properties
IUPAC Name |
4-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-2-propan-2-yl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN4O/c1-13(2)18-20-14(11-17(24)21-18)12-22-7-9-23(10-8-22)16-6-4-3-5-15(16)19/h3-6,11,13H,7-10,12H2,1-2H3,(H,20,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFIDWNXGXWCOEO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CC(=O)N1)CN2CCN(CC2)C3=CC=CC=C3F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-chloro-4-fluorobenzyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2363338.png)
![6-ethyl-N-methyl-2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2363340.png)
![(E)-3-[5-chloro-1-(3-chlorophenyl)-3-methylpyrazol-4-yl]-2-cyano-N-(2-phenylethyl)prop-2-enamide](/img/structure/B2363341.png)
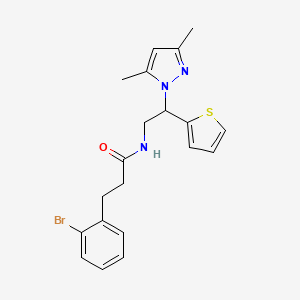
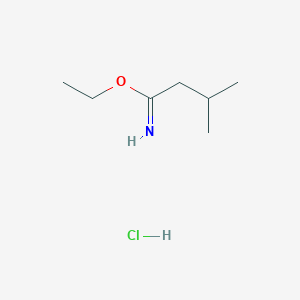
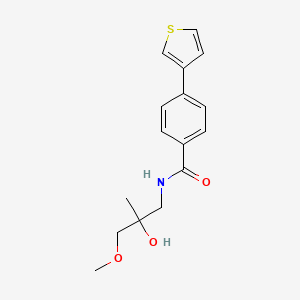


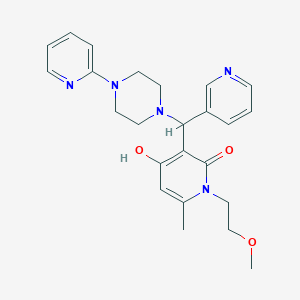

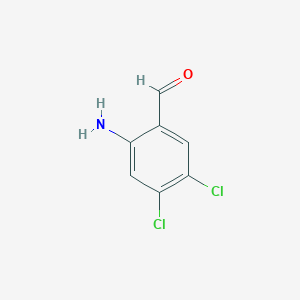
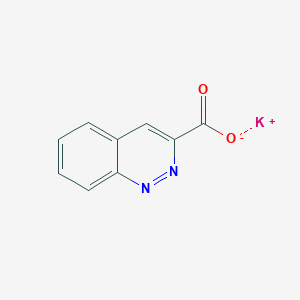
![8-Butyl-12-[3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-7-one](/img/structure/B2363356.png)
![7-ethoxy-2-phenyl-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2363359.png)